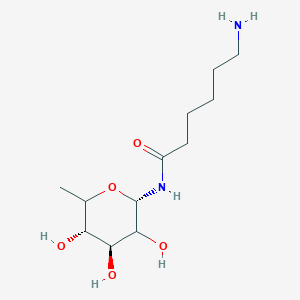

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

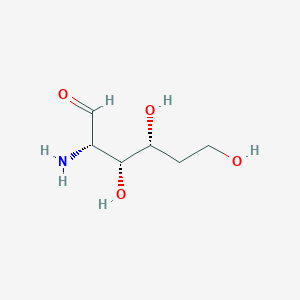

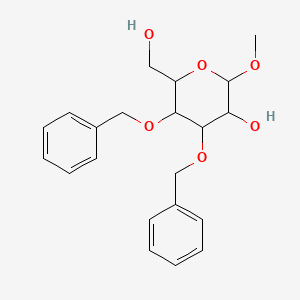

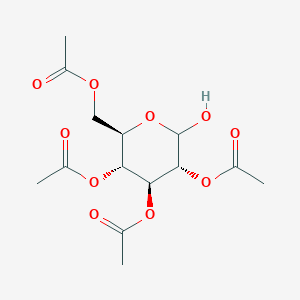

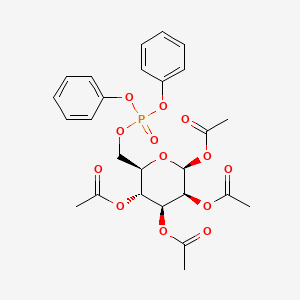

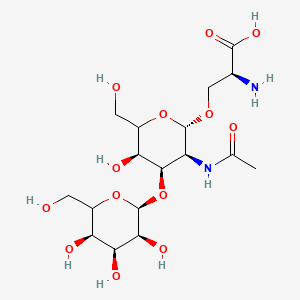

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine (N-AFL) is a novel compound that has recently been developed as a potential therapeutic agent for a variety of medical conditions. N-AFL is a derivative of the amino acid L-fucose, and is composed of a 6-carbon sugar backbone, two nitrogen atoms, and an epsilon-aminocaproyl group. N-AFL has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, N-AFL has been shown to have potential applications in the treatment of metabolic disorders, such as diabetes, and as an immunomodulator.

Wissenschaftliche Forschungsanwendungen

Preparation of Sugar Specific Antibodies

“N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine” is used for the preparation of sugar-specific antibodies . These antibodies can recognize and bind to specific sugar structures, making them useful in various biological and medical research applications.

Study of Bacterial Toxins

This compound has been used in the study of bacterial toxins, such as those produced by Escherichia coli and cholera . By understanding how these toxins interact with sugars, researchers can develop new strategies for preventing and treating bacterial infections.

Development of Receptor Antagonists

Research has been conducted into the use of this compound in the development of receptor antagonists . These are substances that block the action of certain receptors in the body, and they can be used in the treatment of various diseases.

Non-Radioactive Labeling of DNA

Thermo Fisher Scientific mentions a similar compound, “Biotin-11-dUTP (biotin-epsilon-aminocaproyl-[5-{3-aminoallyl}-2’-deoxyuridine-5’-triphosphate])”, which is used for enzymatic non-radioactive labeling of DNA . It’s possible that “N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine” could have similar applications.

Wirkmechanismus

Target of Action

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, also known as Epsilon-Aminocaproic Acid (EACA), primarily targets plasmin , a serine protease involved in many physiological processes . Plasmin plays a crucial role in fibrin cleavage, wound healing, tissue repair, and migration .

Mode of Action

EACA interacts with plasmin by inhibiting its amidolytic activity . This interaction results in the prevention of plasmin over-activity, which is essential in blood coagulation disorders or during surgeries .

Biochemical Pathways

The activation of plasminogen (PLG) to plasmin (PL) is a result of a single cleavage of the scissile bond between Arg 561 and Val 562 in plasminogen . EACA interferes with this activation process, thereby inhibiting the conversion of plasminogen to plasmin .

Pharmacokinetics

It is known that the compound’s inhibitory activity against plasmin is higher than that of eaca .

Result of Action

The inhibition of plasmin by EACA results in the prevention of plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .

Eigenschaften

IUPAC Name |

6-amino-N-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7?,9-,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYKRQKYASNHPN-QXLODFHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCN)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675565 |

Source

|

| Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine | |

CAS RN |

35978-97-3 |

Source

|

| Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.